3,4-Dimethylphenylmethylsulfone

説明

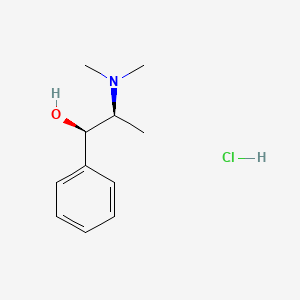

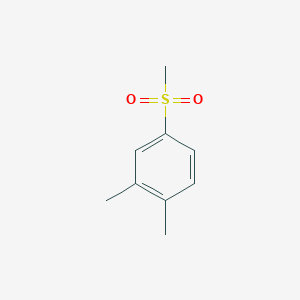

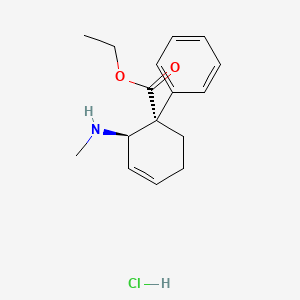

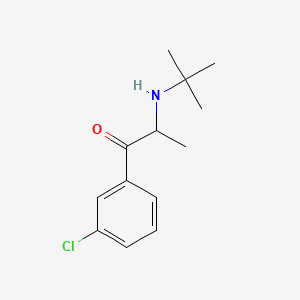

3,4-Dimethylphenylmethylsulfone is a chemical compound with the molecular formula C9H12O2S and a molecular weight of 184.26 . It is used for research purposes and is not intended for medicinal, household, or other uses .

Molecular Structure Analysis

The molecular structure of 3,4-Dimethylphenylmethylsulfone is represented by the formula C9H12O2S . The compound consists of a benzene ring substituted with two methyl groups and a methanesulfonyl group .科学的研究の応用

Anion Exchange Membranes

A novel difluorodiphenyl sulfone monomer, closely related to the structural motif of 3,4-Dimethylphenylmethylsulfone, was synthesized and used to create poly(arylene ether sulfone)s containing four pendent 3,5-dimethylphenyl groups. These materials were converted into side-chain-type poly(arylene ether sulfone)s with multiple quaternary ammonium groups, exhibiting significant promise as anion exchange membranes. Their high hydroxide conductivities, along with good thermal and alkaline stabilities, suggest potential applications in energy technologies, including fuel cells and batteries (Wang et al., 2015).

Luminescent Sensing and Proton Conductivity

Lanthanide-organic frameworks synthesized from a sulfonate-carboxylate ligand showed unique properties such as gas sorption, proton conductivity, and luminescent sensing of metal ions. These frameworks demonstrate the application of sulfone derivatives in creating materials with environmental and sensorial functionalities, providing avenues for the detection of K(+) and Fe(3+) ions and offering insights into materials designed for specific ionic interactions (Zhou et al., 2016).

Polymer Solar Cells Enhancement

The treatment of poly(3,4-ethylenedioxythiophene): poly(styrene sulfonate) (PEDOT: PSS) layer with Dimethylformamide (DMF), another derivative within the same chemical family as 3,4-Dimethylphenylmethylsulfone, led to a significant enhancement in the performance of polymer solar cells. This improvement is attributed to the better alignment of the polymer domains, highlighting the impact of solvent processing on the efficiency of photovoltaic devices (Gong et al., 2012).

Atmospheric Chemistry

In the atmospheric chemistry domain, derivatives of dimethyl sulfide, such as dimethyl sulfoxide and dimethyl sulfone, play critical roles in aerosol formation and cloud formation processes. The complex oxidation reactions of these compounds in the atmosphere contribute to our understanding of climate dynamics and atmospheric chemistry, highlighting the environmental implications of sulfone and related compounds (Mardyukov & Schreiner, 2018).

Proton Exchange Membranes for Fuel Cells

Sulfonated poly(arylene ether sulfone) random copolymers containing fluorenyl groups were synthesized for use as proton exchange membranes in fuel cell applications. These materials demonstrate the utility of sulfone derivatives in creating high-performance membranes for energy conversion devices, with the potential to surpass traditional materials like Nafion in terms of conductivity and thermal stability (Bae et al., 2009).

Safety and Hazards

When handling 3,4-Dimethylphenylmethylsulfone, it is advised to avoid dust formation and inhalation of mist, gas, or vapors . Contact with skin and eyes should be avoided, and chemical impermeable gloves should be worn . In case of accidental ingestion or contact, immediate medical attention is advised .

将来の方向性

While specific future directions for 3,4-Dimethylphenylmethylsulfone are not mentioned in the literature, sulfones in general are of interest in various fields of research due to their stability and versatility. They are used in the synthesis of a wide range of compounds, including drugs, dyes, and polymers .

特性

IUPAC Name |

1,2-dimethyl-4-methylsulfonylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2S/c1-7-4-5-9(6-8(7)2)12(3,10)11/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKDUYWXZUOTFAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401296804 | |

| Record name | 1,2-Dimethyl-4-(methylsulfonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401296804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Dimethylphenylmethylsulfone | |

CAS RN |

38452-49-2 | |

| Record name | 1,2-Dimethyl-4-(methylsulfonyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38452-49-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dimethyl-4-(methylsulfonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401296804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

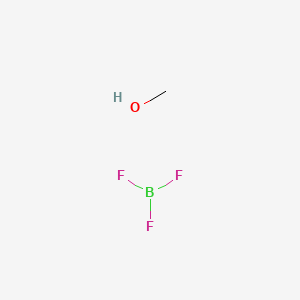

![2-[Difluoro(methoxy)methyl]-1,1,1,3,3,3-hexafluoropropane](/img/structure/B3415804.png)